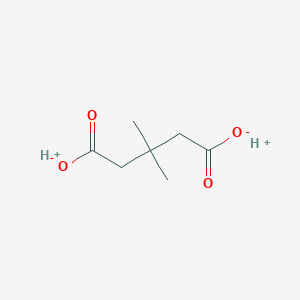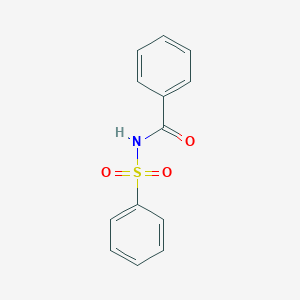
2,5-Dibromofuran
Overview
Description
2,5-Dibromofuran is an organic compound with the molecular formula C4H2Br2O. It is a derivative of furan, where two hydrogen atoms at the 2 and 5 positions are replaced by bromine atoms. This compound is known for its pale yellow color and is sparingly soluble in solvents like chloroform and methanol .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,5-Dibromofuran can be synthesized through various methods. One common method involves the bromination of furan. The reaction typically uses bromine (Br2) in the presence of a solvent like carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction is carried out at low temperatures to control the reactivity and ensure selective bromination at the 2 and 5 positions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 2,5-Dibromofuran undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Stille coupling, to form more complex organic molecules.
Reduction Reactions: The bromine atoms can be reduced to hydrogen using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base.
Coupling Reactions: Often use palladium catalysts and organoboron or organostannane reagents.
Reduction Reactions: Utilize reducing agents such as LiAlH4 or hydrogen gas with a metal catalyst.
Major Products:
Substitution Reactions: Yield substituted furans with various functional groups.
Coupling Reactions: Produce biaryl or heteroaryl compounds.
Reduction Reactions: Result in the formation of furan or partially reduced derivatives.
Scientific Research Applications
2,5-Dibromofuran has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: Incorporated into low band-gap polymers for efficient solar cells and other electronic materials.
Medicinal Chemistry: Utilized in the synthesis of bioactive compounds with potential therapeutic applications
Mechanism of Action
The mechanism of action of 2,5-Dibromofuran depends on its application. In organic synthesis, it acts as a versatile intermediate, participating in various reactions to form desired products. Its bromine atoms provide reactive sites for further functionalization, enabling the construction of complex molecular architectures .
Comparison with Similar Compounds
2,3-Dibromofuran: Another brominated furan derivative with bromine atoms at the 2 and 3 positions.
2,5-Dibromothiophene: A sulfur-containing analog with similar bromination patterns.
2-Bromofuran: A monobrominated furan with a single bromine atom at the 2 position.
Uniqueness: 2,5-Dibromofuran is unique due to its specific bromination pattern, which imparts distinct reactivity and allows for selective functionalization. This makes it a valuable intermediate in the synthesis of various organic compounds .
Properties
IUPAC Name |
2,5-dibromofuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2Br2O/c5-3-1-2-4(6)7-3/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LACYYWKMIJOHLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2Br2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70446875 | |
| Record name | 2,5-dibromofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70446875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.87 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32460-00-7 | |
| Record name | 2,5-dibromofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70446875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-Dibromofuran | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common applications of 2,5-Dibromofuran in synthetic chemistry?
A1: this compound serves as a versatile building block in organic synthesis, primarily due to its reactivity in palladium-catalyzed cross-coupling reactions. For instance, it reacts with triarylbismuths in the presence of a palladium catalyst to efficiently yield 2-arylfurans and 2,5-diarylfurans []. This reaction pathway highlights its utility in constructing more complex furan-containing molecules.
Q2: Can you provide examples of how this compound has been used in materials science?
A2: this compound acts as a key precursor in the synthesis of polyfuran, a conducting polymer. The electroreduction of this compound leads to the formation of neutral polyfuran [, ]. This polymer has garnered interest for its potential applications in electronic materials.
Q3: What spectroscopic techniques have been used to characterize this compound and its derivatives?
A3: Researchers have employed a range of spectroscopic methods to characterize this compound and the polymers derived from it. These methods include Resonance Raman spectroscopy, FTIR spectroscopy [, ], and UV-vis spectroscopy []. These techniques provide valuable insights into the structural and electronic properties of these materials.
Q4: Has this compound been used in the development of new OLED materials?
A4: While this compound itself hasn't been directly incorporated into OLED devices, it played a crucial role in synthesizing a novel amorphous molecular material, 2,5-Bis(2-{4-[bis(4-methylphenyl)amino]phenyl}thiophen-5-yl)furan (BMA-TFT) []. This compound, synthesized through a palladium-catalyzed Suzuki coupling reaction using this compound, exhibits promising properties for OLED applications, including a high fluorescence quantum yield and the ability to form stable amorphous glasses.
Q5: Are there any studies on the computational modeling of this compound or its derivatives?
A5: Yes, researchers have employed computational chemistry to understand the properties of this compound-based materials. For example, lattice dynamics calculations have been performed on polyfuran, a polymer derived from this compound, to interpret its infrared and Raman spectra []. These calculations provide insights into the vibrational modes and structural characteristics of the polymer.
Q6: Are there alternative synthetic routes to this compound?
A6: While the provided research doesn't delve into alternative synthetic routes, it does highlight a convenient method for preparing this compound [, ]. This method involves reacting furan with two molar equivalents of bromine in N,N-dimethylformamide, resulting in a 48% yield of this compound. Further research may explore other synthetic approaches to optimize yield or utilize different starting materials.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


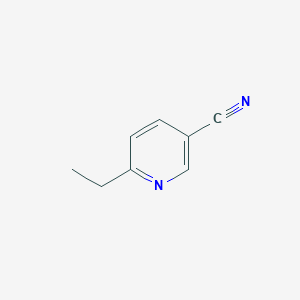
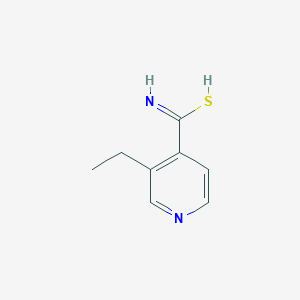
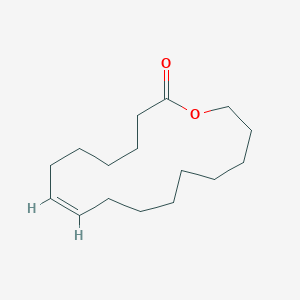
![1-Azabicyclo[4.2.0]octan-8-one, 7-phenyl-, (6R,7S)-](/img/structure/B110429.png)

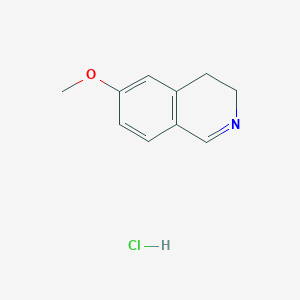
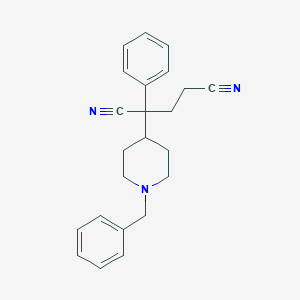
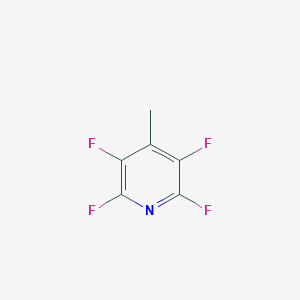
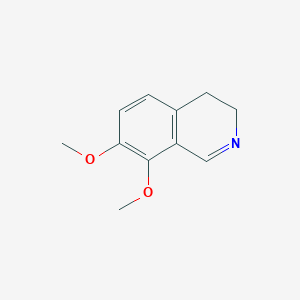
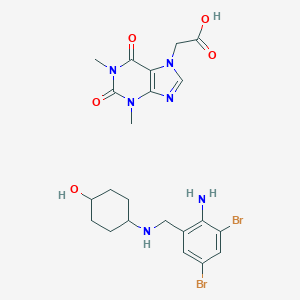
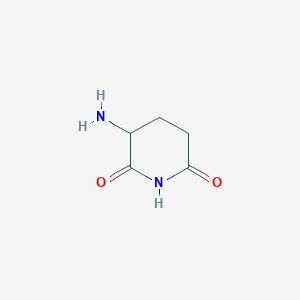
![9-Bromo-9,10-dihydro-9,10-[1,2]benzenoanthracene](/img/structure/B110492.png)
